N-1-naphthyl-N'-2-pyrazinylurea
Overview
Description
N-1-naphthyl-N'-2-pyrazinylurea, also known as NPU, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. NPU has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of N-1-naphthyl-N'-2-pyrazinylurea is believed to involve the inhibition of PDE enzymes. PDE enzymes hydrolyze cyclic nucleotides such as cAMP and cGMP, which are important signaling molecules in many biological processes. By inhibiting PDE enzymes, this compound can increase intracellular levels of cyclic nucleotides, which can activate downstream signaling pathways and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cAMP and cGMP levels in various cell types, which can lead to downstream effects such as increased protein kinase A (PKA) activity and vasodilation. This compound has also been shown to inhibit platelet aggregation and smooth muscle contraction, suggesting potential applications in cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-naphthyl-N'-2-pyrazinylurea in lab experiments is its ability to selectively inhibit PDE enzymes. This allows researchers to investigate the specific downstream effects of increased cAMP and cGMP levels without interfering with other signaling pathways. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research involving N-1-naphthyl-N'-2-pyrazinylurea. One area of interest is its potential application in cardiovascular disease. This compound has been shown to inhibit platelet aggregation and smooth muscle contraction, suggesting potential therapeutic applications in conditions such as hypertension and atherosclerosis. Another area of interest is its potential application in cancer research. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy. Further research is needed to investigate the potential therapeutic applications of this compound in these and other areas.
Scientific Research Applications
N-1-naphthyl-N'-2-pyrazinylurea has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play a key role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. This inhibition leads to an increase in intracellular cAMP and cGMP levels, which can have a variety of downstream effects.
properties
IUPAC Name |
1-naphthalen-1-yl-3-pyrazin-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(19-14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJFVUOBHHMLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CN=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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